

CAY10505: A Technical Guide to its Role in Akt Phosphorylation

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Compound of Interest

Compound Name: CAY10505

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This document provides a detailed technical overview of **CAY10505**, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3K γ), and its consequential role in the phosphorylation of Akt (also known as Protein Kinase B or PKB). We will explore its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the underlying biochemical pathways.

Introduction: The PI3K/Akt Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.^[1] Akt is a serine/threonine-specific protein kinase that becomes activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). This activation is initiated by upstream signals, prominently involving the PI3K family of lipid kinases.

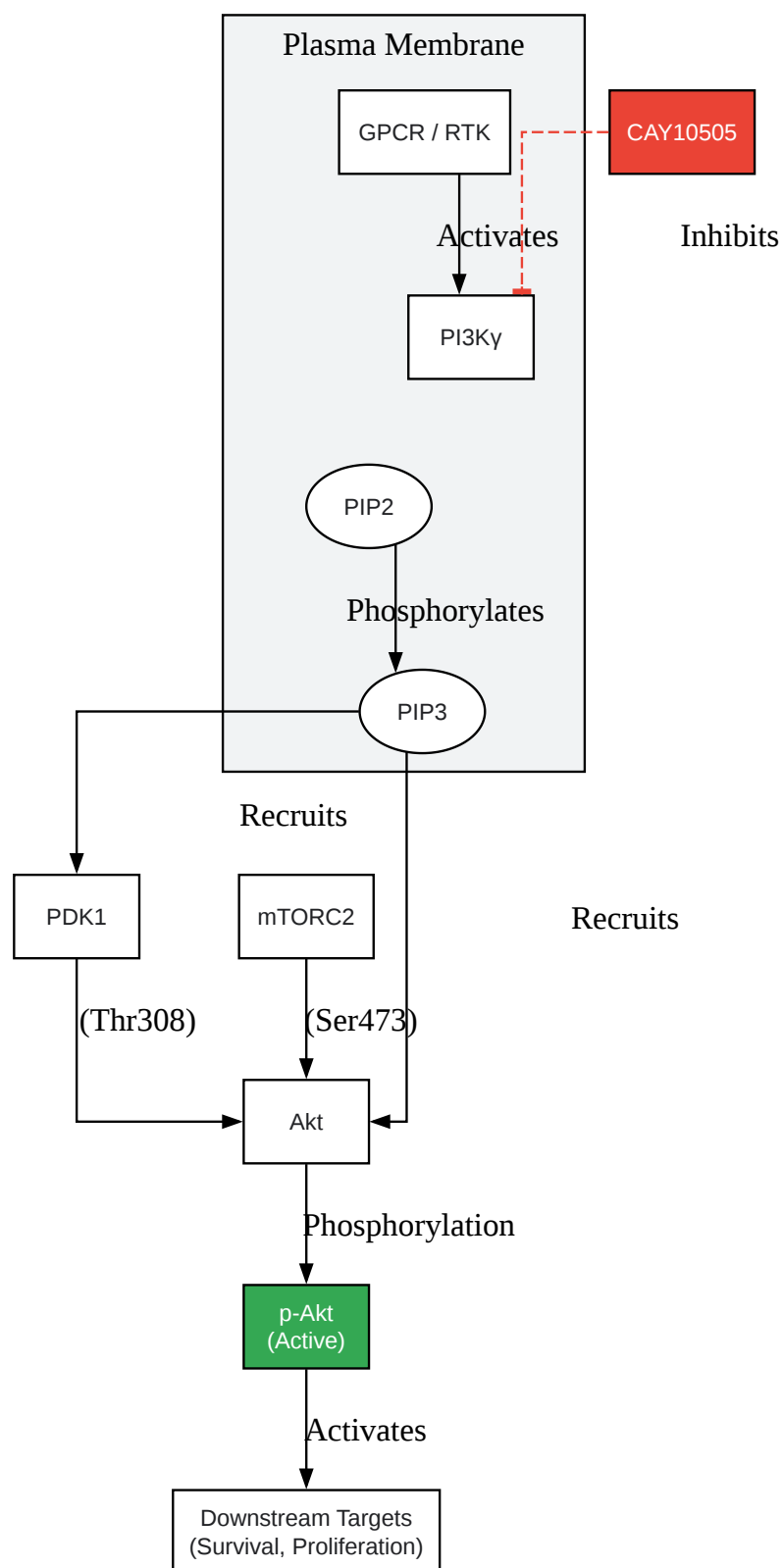
PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to Akt phosphorylation and activation. Given its central role in cell survival, the PI3K/Akt pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions, making it a prime target for therapeutic intervention.

CAY10505 has emerged as a valuable chemical probe for dissecting the specific contributions of the PI3Ky isoform to this pathway.

Mechanism of Action: **CAY10505** as a PI3Ky Inhibitor

CAY10505 functions as a potent and selective ATP-competitive inhibitor of PI3Ky. By binding to the kinase domain of PI3Ky, it prevents the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels at the cell membrane directly impedes the recruitment and subsequent phosphorylation of Akt. Consequently, the downstream signaling cascade mediated by activated Akt is suppressed.

The primary mechanism through which **CAY10505** modulates Akt phosphorylation is via the canonical PI3K pathway. Inhibition of PI3Ky by **CAY10505** leads to a decrease in phosphorylated Akt (p-Akt).



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Caption: CAY10505 inhibits PI3K γ , blocking Akt phosphorylation.

Quantitative Data Summary

CAY10505 exhibits high selectivity for the γ isoform of PI3K. Its inhibitory concentrations (IC50) against various kinases have been determined through multiple studies, providing a clear profile of its potency and specificity.

Target Enzyme	IC50 Value	Cell/System Context	Reference
PI3K γ	30 nM	Neurons	[2][3]
PI3K α	0.94 μ M (940 nM)	Enzyme Assay	[3]
PI3K β	20 μ M	Enzyme Assay	[3]
PI3K δ	20 μ M	Enzyme Assay	[3]
p-Akt / PKB	228 nM	Mouse Macrophages	
Casein Kinase 2 (CK2)	20 nM	Enzyme Assay (Panel Screen)	

Note: The potent inhibition of Casein Kinase 2 (CK2) represents a significant off-target activity that must be considered during experimental design and data interpretation.

Experimental Protocols

The most common method to assess the impact of **CAY10505** on Akt phosphorylation is through Western Blot analysis. This technique allows for the specific detection and semi-quantitative measurement of both total Akt and phosphorylated Akt (p-Akt).

Protocol: Western Blot for p-Akt and Total Akt

This protocol provides a general framework. Specific antibody concentrations, incubation times, and buffer compositions should be optimized for the cell type and experimental conditions.

1. Cell Culture and Treatment: a. Plate cells (e.g., mouse macrophages, SUM-1315, ZR-75-1) at an appropriate density and allow them to adhere overnight.[2] b. Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation. c. Pre-treat cells with **CAY10505** at desired concentrations (e.g., 50 nM - 1 μ M) for 1-2 hours. Include a vehicle control (e.g., DMSO). d.

Stimulate the cells with a known Akt activator (e.g., growth factor like IGF-1, or a compound like baicalein) for 15-30 minutes to induce Akt phosphorylation.[2]

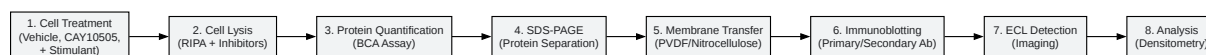
2. Protein Lysate Preparation: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total protein lysate).

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a polyacrylamide gel (e.g., 10% gel) and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system. c. Stripping and Re-probing: To normalize p-Akt levels, strip the membrane of the first set of antibodies and re-probe with a primary antibody for total Akt, followed by the secondary antibody and detection. Also, probe for a loading control like β-actin or GAPDH. d. Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each condition.



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Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

CAY10505 is a well-characterized and highly selective inhibitor of PI3Ky, which serves as an indispensable tool for investigating the role of this specific PI3K isoform in cellular signaling. Its primary effect on Akt is the potent inhibition of its phosphorylation, with an IC₅₀ in the nanomolar range in cellular assays. This inhibitory action disrupts the downstream signaling responsible for cell survival and proliferation. Researchers utilizing **CAY10505** should remain cognizant of its significant off-target inhibition of Casein Kinase 2, which may require additional controls to ensure that observed phenotypes are specifically attributable to PI3Ky inhibition. Overall, **CAY10505** provides a precise method for modulating the PI3Ky/Akt pathway in both in vitro and in vivo research settings.^{[2][4]}

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